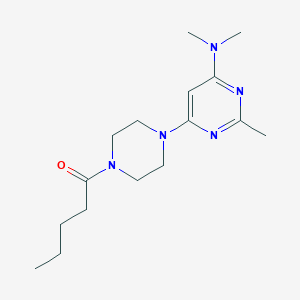

![molecular formula C10H11N3O3S B5580651 ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate](/img/structure/B5580651.png)

ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 253.05211239 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Renewable Polymers and Catalysis Research demonstrates the utility of similar furan derivatives in synthesizing biobased polymers. For instance, a study on the catalytic reactions between ethylene and renewable furans highlighted the production of biobased terephthalic acid precursors, important for creating sustainable plastics (Pacheco et al., 2015). This indicates the role such compounds could play in developing eco-friendly materials.

Molecular Docking and Drug Design The compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was synthesized and subjected to spectral, DFT/B3LYP, and molecular docking analyses, showing promise as a cancer treatment inhibitor due to its binding energy and ability to adhere to the active sites of proteins (Sert et al., 2020). This suggests that similar triazole-containing compounds might be explored for their potential medicinal applications.

Synthesis of Biaryls and Heteroaromatics A study on the palladium-catalysed direct heteroarylations using esters, including methyl 5-bromo-2-furoate, revealed a one-step access to biheteroaryls, a crucial component in many pharmaceuticals and organic materials (Fu et al., 2012). This underscores the importance of such furan derivatives in advancing synthetic chemistry techniques.

Glycosidase Inhibition Research into glycosidase inhibitory activities of certain furan derivatives has led to new leads as selective inhibitors, essential in developing treatments for various diseases (Moreno‐Vargas et al., 2003). This indicates the potential biomedical applications of compounds with similar structures.

Chemical Transformations and Synthesis Studies on the transformations and synthesis of furan derivatives have provided insights into the chemical behavior and potential applications of these compounds in organic synthesis and the development of new chemical entities (Maadadi et al., 2017).

生化学分析

Biochemical Properties

Ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate, due to the presence of the 1,2,4-triazole ring, could potentially interact with various enzymes and proteins. The sulfur atom in the thioether group could form coordinate covalent bonds with metal ions in metalloproteins . Specific interactions with biomolecules would need to be determined experimentally.

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially bind to biomolecules through its triazole and thioether groups, influencing their activity .

Metabolic Pathways

The compound could potentially be metabolized by enzymes that act on triazoles or thioethers .

特性

IUPAC Name |

ethyl 5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-2-15-9(14)8-4-3-7(16-8)5-17-10-11-6-12-13-10/h3-4,6H,2,5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJQMDMDNISTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580568.png)

![N-(2-methoxy-1-methylethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5580578.png)

![(1H-imidazol-2-ylmethyl)methyl{[6-(3-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}amine](/img/structure/B5580584.png)

![2-[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5580587.png)

![1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5580597.png)

![1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)

![(4aS*,7aR*)-1-(3,5-dimethylbenzyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5580611.png)

![benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5580613.png)

![methyl 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5580623.png)

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5580630.png)

![ethyl 4-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5580633.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580653.png)